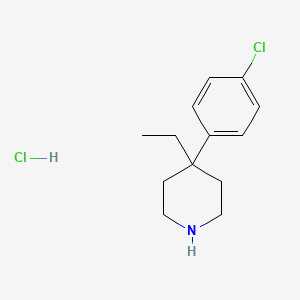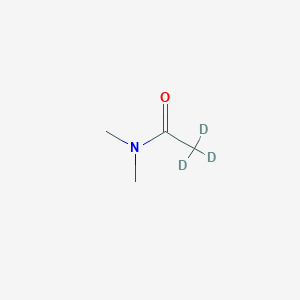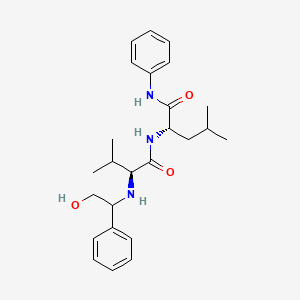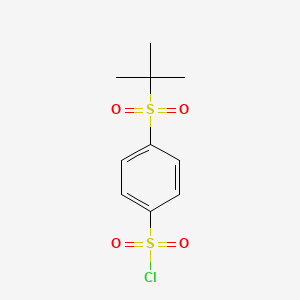
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride
Overview
Description
“4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” is a chemical compound with the CAS Number: 1601749-56-7 . It has a molecular weight of 296.8 . The IUPAC name for this compound is 4-(tert-butylsulfonyl)benzenesulfonyl chloride .
Molecular Structure Analysis
The InChI code for “4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride” is 1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3 . This code provides a standard way to encode the compound’s molecular structure.Scientific Research Applications
Use in Friedel-Crafts Sulfonylation
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride is used in Friedel-Crafts sulfonylation reactions. This process involves the use of 1-butyl-3-methylimidazolium chloroaluminate ionic liquids as unconventional reaction media and Lewis acid catalysts. The reaction offers enhanced reactivity and high yields of diaryl sulfones under ambient conditions (Nara, Harjani, & Salunkhe, 2001).
Role in Sulfonation
This compound plays a significant role in the sulfonation process. It's used in the preparation and reactions of benzenesulfonic acids and their derivatives, commonly employed in industrial applications (Brown, 1991).
In Electrophilic Cyclization and Addition Reactions
This sulfonyl chloride is involved in electrophilic cyclization and addition reactions of 4-sulfinylated or 4-sulfonylated allenecarboxylates. These reactions depend on the kind of substituent at the sulfur atom and have applications in organic synthesis (Ivanov, Parushev, & Christov, 2014).
In Synthesis of Sulfonamide Compounds
It's utilized in the synthesis of sulfonamide compounds like 4-methyl-N-(naphthalene-1-yl)benzene sulfonamide, characterized by various spectroscopic methods. This has implications in the study of molecular structures and properties (Sarojini, Krishnan, Kanakam, & Muthu, 2012).
In Preparation of Sulfonyl Chlorides
It is also involved in the preparation of sulfonyl chlorides, which are extensively used in the production of various chemicals like detergents, pharmaceuticals, and herbicides (Lezina, Rubtsova, & Kuchin, 2011).
Safety And Hazards
properties
IUPAC Name |
4-tert-butylsulfonylbenzenesulfonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13ClO4S2/c1-10(2,3)16(12,13)8-4-6-9(7-5-8)17(11,14)15/h4-7H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OCYJQXPEALAXAZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)S(=O)(=O)C1=CC=C(C=C1)S(=O)(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13ClO4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-Methylpropane-2-sulfonyl)benzene-1-sulfonyl chloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



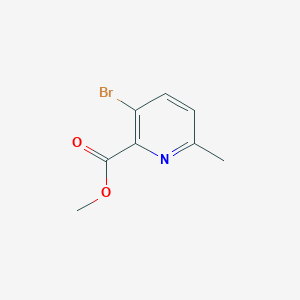
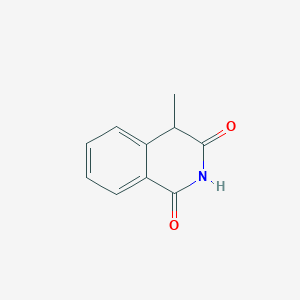
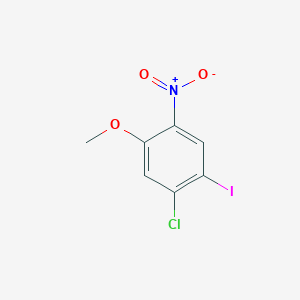
![5,6,7,8-Tetrahydro-4H-thieno[2,3-c]azepine hydrochloride](/img/structure/B1433907.png)
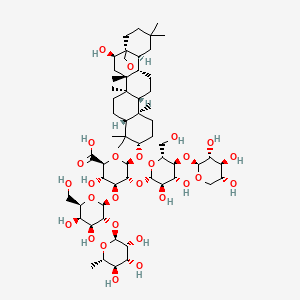




![[6-(1-methyl-1H-pyrazol-4-yl)pyridin-3-yl]methanamine](/img/structure/B1433918.png)
![3-[(2,3-Difluorophenyl)methoxy]pyridine](/img/structure/B1433919.png)
